Welcome to the BenchChem Online Store!
molecular formula C8H10N2OS B8449022 3-Methyl-isothiazole-4-carboxylic cyclopropylamide

3-Methyl-isothiazole-4-carboxylic cyclopropylamide

Cat. No. B8449022
M. Wt: 182.25 g/mol
InChI Key: ROPPHEVBLJTUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05201932

Procedure details

At -5° C., 3.7 g (65.0 mmol) of cyclopropylamine, 18.7 g (185.0 mmol) of methylmorpholine, 2.0 g (16.7 mmol) of dimethylaminopyridine and 43.5 g of a 50% strength solution of propanephosphonic anhydride in dichloromethane (=68.4 mol) were dripped one after the other into 7.2 g (50.0 mmol) of 3-methyl-isothiazole-4-carboxylic acid in 200 ml of dichloromethane, and the mixture was stirred for 12 hours at room temperature. The solvent was stripped off under reduced pressure, and the residue was taken up in 250 ml of ethyl acetate and extracted twice with saturated sodium bicarbonate solution and once with 5% strength citric acid solution, once with saturated sodium carbonate solution and once with saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and the solvent was stripped off under reduced pressure. Yield: 84%; m.p.: 106°-108° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
propanephosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
68.4 mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.CN1CCOCC1.CN(C1C=CC=CN=1)C.[CH3:21][C:22]1[C:26]([C:27](O)=[O:28])=[CH:25][S:24][N:23]=1>ClCCl.C(OCC)(=O)C>[CH:1]1([NH:4][C:27]([C:26]2[C:22]([CH3:21])=[N:23][S:24][CH:25]=2)=[O:28])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
18.7 g
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
propanephosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.2 g
Type
reactant
Smiles
CC1=NSC=C1C(=O)O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
68.4 mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At -5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with saturated sodium bicarbonate solution and once with 5% strength citric acid solution, once with saturated sodium carbonate solution and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(CC1)NC(=O)C=1C(=NSC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.